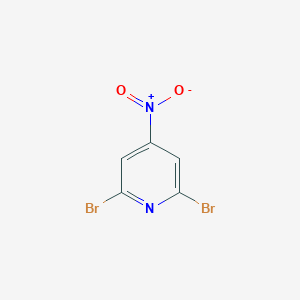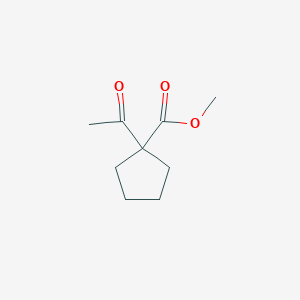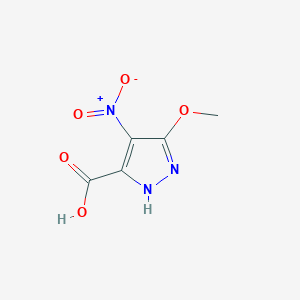
2-(1,2,3,4-四氢喹啉-2-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of compounds related to 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid involves strategies like the Pictet-Spengler reaction, which allows for the cyclization of arylethylamines with ketones in the presence of titanium(IV) isopropoxide and acetic-formic anhydride to produce various tetrahydroisoquinolines efficiently (Horiguchi et al., 2002).
Molecular Structure Analysis
The structure of similar compounds has been elucidated through techniques such as X-ray crystallography, demonstrating the importance of precise geometric and electronic configurations for their biological activities. For instance, the structure determination of a related α-amino nitrile showed the significance of C–H⋯N and C–H⋯π interactions in its molecular organization (Otero et al., 2017).
科学研究应用
-
- Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
- Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
-
- Application : A new method for the preparation of tetrahydroquinolin‐2‐one derivatives is presented .
- Methods : This approach involves a two‐step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization, all within a single synthesis procedure, eliminating the need to isolate intermediates .
- Results : The method’s scope and limitations were evaluated with various reagent combinations thus demonstrating its general applicability to the synthesis of tetrahydroquinolin‐2‐one core .
-
- Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
- Methods : The compound was synthesized and then tested against various bacterial strains .
- Results : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
-
- Application : Meldrum’s acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologically useful scaffold .
- Methods : This approach involves a two‐step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization, all within a single synthesis procedure, eliminating the need to isolate intermediates .
- Results : The method’s scope and limitations were evaluated with various reagent combinations thus demonstrating its general applicability to the synthesis of tetrahydroquinolin‐2‐one core .
-
- Application : 2-oxo-1,2,3,4-tetrahydropyrimidines are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks . They have multiple therapeutic and pharmacological activities including; antimicrobial, antiviral, anticancer, anti-inflammatory action and also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
- Methods : The compound was synthesized and then tested against various bacterial strains .
- Results : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
-
- Application : The use of renewable resources to prepare the catalyst makes this method promising for the sustainable 1,2,3,4-tetrahydroquinolines from the hydrogenation of quinolines .
- Methods : This approach involves a two‐step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization, all within a single synthesis procedure, eliminating the need to isolate intermediates .
- Results : The method’s scope and limitations were evaluated with various reagent combinations thus demonstrating its general applicability to the synthesis of tetrahydroquinolin‐2‐one core .
安全和危害
The safety information for 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride, a related compound, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more3.
未来方向
Unfortunately, I couldn’t find specific information on the future directions of research or applications for 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid.
Please note that this information is based on the sources I have access to and there might be more recent research or data available.
属性
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVYWECHDZNEQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399307 |
Source


|
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid | |
CAS RN |
185854-45-9 |
Source


|
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


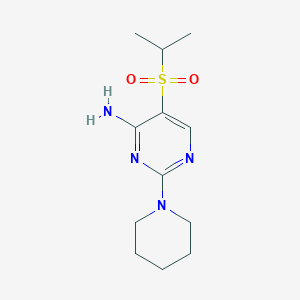


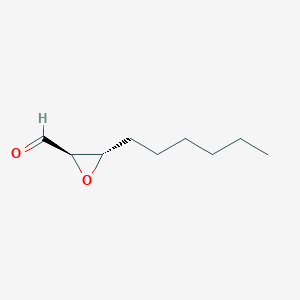
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
